(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid
Overview
Description
Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydroxyl groups. They are commonly used as building blocks and synthetic intermediates . Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as reactants in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom bonded to an oxygen atom and two hydroxyl groups . The introduction of a substituent group can influence the acidity and the twist of the boronic group .
Chemical Reactions Analysis
Boronic acids can be used as reactants in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives . They can also be used to synthesize pyrrolopyrimidine as a potential antagonist of corticotropin-releasing hormone .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary depending on the specific compound. Generally, boronic acids are considered non-toxic .
Scientific Research Applications
Catalytic Applications :
- The structurally similar 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is utilized for α-dipeptide synthesis, highlighting its role in peptide bond formation (Wang, Lu, & Ishihara, 2018).
Protective Groups in Organic Synthesis :
- A related compound, 2,6-Bis(trifluoromethyl)phenyl boronic acid, serves as a recoverable and reusable protective agent for diols, demonstrating its utility in organic transformations. It is particularly relevant in the synthesis of complex organic molecules, such as highly conjugated enetriyne natural products with anti-angiogenic activities (Shimada et al., 2018).
Polymer Functionalization and Sensing Applications :
- Phenyl boronic acids, including variations similar to (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid, are key in modifying the surfaces of materials like carbon nanotubes. These modifications enable applications in sensing, particularly for saccharide recognition, as demonstrated in the optical modulation of carbon nanotubes (Mu et al., 2012).
Responsive Polymer Development :
- Boronic acid-functionalized polymers, such as those derived from (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid, exhibit responsiveness to pH and sugar concentrations. This property is harnessed in responsive membranes, drug delivery applications, and sensor materials (Vancoillie et al., 2016).
Electrolyte Additives in Energy Storage :
- Studies on substituted phenylboronic acids, including trifluoromethyl variations, have shown their potential as redox shuttles and film-forming additives in electrolytes for energy storage applications. This is due to their favorable LUMO energy levels, making them suitable for use in batteries (Ramaite & Ree, 2017).
Material Functionalization :
- The trifluoromethylphenyl boronic acid derivative has been used for the radical-based functionalization of materials like multi-layer graphitic material. This approach provides a safer and more efficient method for covalently grafting organic groups onto graphitic surfaces, which has implications in material science and engineering (McLaren et al., 2020).
Biomedical Applications :
- Boronic acid-containing polymers, similar in structure to (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid, have been explored for various biomedical applications including HIV, obesity, diabetes, and cancer treatments. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[4-propoxy-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-7-3-4-9(11(15)16)8(6-7)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCNWPKMMHEGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681606 | |
Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1186482-51-8 | |
Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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